(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
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Overview
Description
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a phenyl ring, and a pyridinylmethyl group attached to an ethenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves a multi-step process:
Formation of the Ethenesulfonamide Backbone:
Introduction of the Cyclopropyl Group:
Attachment of the Phenyl and Pyridinylmethyl Groups:
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ethenesulfonamide backbone, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halide derivatives (e.g., bromobenzene) and bases (e.g., sodium hydride).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)ethenesulfonamide: Similar structure but with a pyridin-3-ylmethyl group.
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide: Similar structure but with a pyridin-2-ylmethyl group.
Uniqueness: (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is unique due to the specific positioning of the pyridinylmethyl group, which can influence its binding affinity and selectivity for certain molecular targets, potentially leading to distinct biological activities compared to its analogs.
Biological Activity
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, particularly as a potential therapeutic agent in cancer treatment and as an endothelin receptor antagonist. Its structural components contribute to its interaction with biological targets, influencing its pharmacological profile.
-
Anticancer Activity :
- This compound has been identified as a potent inhibitor of cancer cell proliferation. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in various cancer cell lines. Studies have indicated that the compound inhibits key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways .
- Endothelin Receptor Antagonism :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the compound's potency against cancer cells. For instance, substituents that enhance lipophilicity improve membrane permeability and bioavailability .
- Cyclopropyl Moiety : The cyclopropyl group contributes to the rigidity of the molecule, which is beneficial for maintaining a favorable conformation for receptor binding .
Case Studies
- In Vitro Studies :
- Animal Models :
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Endothelin Receptor Antagonism | Selective receptor binding |
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
(E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-4-2-1-3-5-15)19(17-6-7-17)14-16-8-11-18-12-9-16/h1-5,8-13,17H,6-7,14H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLECCCKGLZDW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.